![molecular formula C22H22N2O4S B2445874 N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-dimethylbenzenesulfonamide CAS No. 955723-12-3](/img/structure/B2445874.png)
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-dimethylbenzenesulfonamide
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Description
This compound is a complex organic molecule that contains several functional groups, including a furan-2-carbonyl group, a tetrahydroisoquinoline group, and a benzenesulfonamide group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that its synthesis involves the reaction of furan-2-carbonyl isothiocyanate with nitrogen nucleophiles . The Friedel–Crafts process is a common method for the synthesis of furan derivatives .Chemical Reactions Analysis
The reactivity of this compound would be determined by its functional groups. The furan ring is aromatic and can undergo electrophilic aromatic substitution. The nitrogen in the tetrahydroisoquinoline group can act as a nucleophile in reactions .Scientific Research Applications
- Researchers have investigated the antibacterial potential of this compound. In particular, it has shown promising activity against clinically isolated drug-resistant bacteria such as Acinetobacter baumannii, Klebsiella pneumoniae, Enterobacter cloacae, and Staphylococcus aureus (MRSA) .
- Docking studies and molecular dynamics simulations further validate its efficacy by revealing active site interactions and molecular stability .
- Synthetic carbamothioyl-furan-2-carboxamide derivatives, including this compound, exhibit potent anti-microbial activity .
Antibacterial Activity
Anti-Microbial Properties
Antioxidant Potential
properties
IUPAC Name |
N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c1-15-5-8-20(12-16(15)2)29(26,27)23-19-7-6-17-9-10-24(14-18(17)13-19)22(25)21-4-3-11-28-21/h3-8,11-13,23H,9-10,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFSBEUYYFVKFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CO4)C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-dimethylbenzenesulfonamide |
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